molecular formula C16H10N2S2 B7500845 (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No. B7500845
M. Wt: 294.4 g/mol
InChI Key: JNGCYEDRDDSFEQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile has shown potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of certain bacterial strains. These properties make it a promising candidate for further research in drug development and disease treatment.

Mechanism of Action

The mechanism of action of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is not fully understood. However, it is believed that the compound targets specific enzymes and proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile exhibits a range of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile in lab experiments is its relative ease of synthesis. Additionally, the compound has shown promising biological activity in several areas of research. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research on ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Future studies may also explore the compound's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a promising compound with potential applications in scientific research. Its unique chemical structure and observed biological activity make it a candidate for further research in drug development and disease treatment. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with malononitrile and a catalyst to yield the final product. This method has been reported in several scientific publications and can be easily replicated in a laboratory setting.

properties

IUPAC Name

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGCYEDRDDSFEQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.